4-Ethylhex-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylhex-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is specifically a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The structure of this compound includes an ethyl group attached to the second carbon of a hexene chain, with an amine group (-NH2) attached to the first carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethylhex-2-en-1-amine can be synthesized through various methods. One common approach is the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-ethylhex-2-en-1-bromide with ammonia can yield this compound. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability. Catalysts such as Raney nickel or palladium on carbon are commonly used in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylhex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile compounds.
Reduction: The double bond in the hexene chain can be reduced to form 4-ethylhexan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate the formation of amides
Major Products Formed
Oxidation: Formation of nitroso, nitro, or nitrile compounds.
Reduction: Formation of 4-ethylhexan-1-amine.
Substitution: Formation of amides, imines, or other derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethylhex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Ethylhex-2-en-1-amine involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in the formation of carbon-nitrogen bonds, which are essential in many biological and chemical processes. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylhexan-1-amine: Similar structure but lacks the double bond.
4-Methylhex-2-en-1-amine: Similar structure but has a methyl group instead of an ethyl group.
Hex-2-en-1-amine: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethylhex-2-en-1-amine is unique due to the presence of both an ethyl group and a double bond in its structure. This combination of features influences its reactivity and makes it a valuable intermediate in organic synthesis. The double bond provides additional sites for chemical modification, while the ethyl group can affect the compound’s steric and electronic properties .
Eigenschaften
Molekularformel |
C8H17N |
---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(E)-4-ethylhex-2-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9/h5-6,8H,3-4,7,9H2,1-2H3/b6-5+ |
InChI-Schlüssel |
VEABIMUVAHGIJG-AATRIKPKSA-N |
Isomerische SMILES |
CCC(CC)/C=C/CN |
Kanonische SMILES |
CCC(CC)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.